molecular formula C14H19NO4 B14609760 Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate CAS No. 61009-80-1

Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate

Cat. No.: B14609760
CAS No.: 61009-80-1
M. Wt: 265.30 g/mol
InChI Key: YKDYCSNSUVPOTJ-UHFFFAOYSA-N
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Description

Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate is a heterocyclic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes a fused nitrogen-containing ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate typically involves the cyclization of suitable precursors. One common method involves the cyclization of 4-(1H-pyrrol-1-yl)butanoic acid or its ethyl ester, followed by formylation and reduction steps . The reaction conditions often include the use of glacial acetic acid and hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolizine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

Diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the proliferation of cancer cells by interfering with cellular pathways involved in cell growth and division . The exact molecular targets and pathways can vary depending on the specific derivative and its structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    Indole: A simpler nitrogen-containing heterocycle with significant biological activity.

    Indolizine: The parent compound of diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate, known for its medicinal properties.

    Pyridine: Another nitrogen-containing heterocycle with wide applications in medicinal chemistry.

Uniqueness

This compound is unique due to its fused ring system and the presence of ester functional groups, which enhance its reactivity and potential biological activity. Its derivatives have shown promising results in anticancer research, making it a valuable compound for further study and development .

Properties

CAS No.

61009-80-1

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

diethyl 5,6,7,8-tetrahydroindolizine-1,5-dicarboxylate

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)10-8-9-15-11(10)6-5-7-12(15)14(17)19-4-2/h8-9,12H,3-7H2,1-2H3

InChI Key

YKDYCSNSUVPOTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC2=C(C=CN12)C(=O)OCC

Origin of Product

United States

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